Increased Lipophilicity (XLogP) vs. Methyl Ester: Implications for Membrane Permeability
The tert-butyl ester exhibits significantly higher lipophilicity compared to its direct methyl ester analog, methyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate (CAS 781632-38-0). This difference is quantified by the XLogP3-AA value, a key descriptor for predicting membrane permeability and oral bioavailability. The target compound has a computed XLogP3-AA of 3.2 [1], whereas the methyl ester analog has a reported XLogP of 2.2 .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Methyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate: XLogP 2.2 |
| Quantified Difference | ΔXLogP = +1.0 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A higher XLogP value is often correlated with improved passive membrane permeability, which can be a critical selection criterion when the compound is used as a precursor for cell-active probes or drug candidates.
- [1] PubChem. Computed Properties for CID 68331818, Tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate. XLogP3-AA: 3.2. View Source
